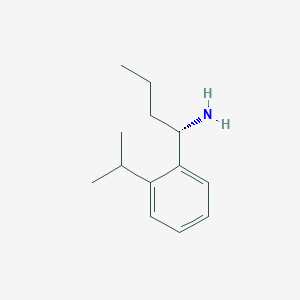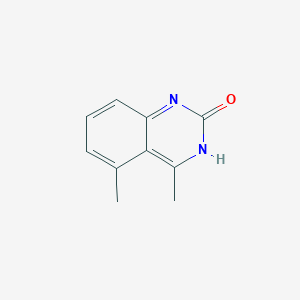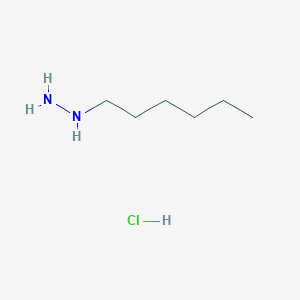
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a thioether linkage to an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amination reactions are employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
Thioether formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol compound.
Acetamide formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.
Applications De Recherche Scientifique
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-benzylacetamide
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-methylacetamide
- 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-methoxybenzyl)-N-methylacetamide
Uniqueness
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds.
Propriétés
Formule moléculaire |
C16H21N5O2S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C16H21N5O2S/c1-3-23-12-6-4-11(5-7-12)9-21(2)15(22)10-24-16-19-13(17)8-14(18)20-16/h4-8H,3,9-10H2,1-2H3,(H4,17,18,19,20) |
Clé InChI |
FKIIDTXYJCTJNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CN(C)C(=O)CSC2=NC(=CC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




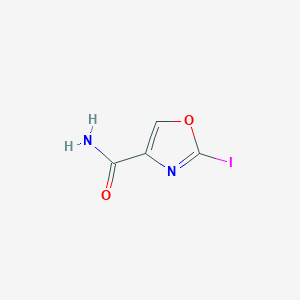

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
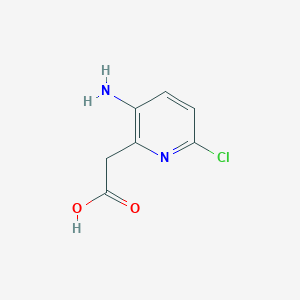
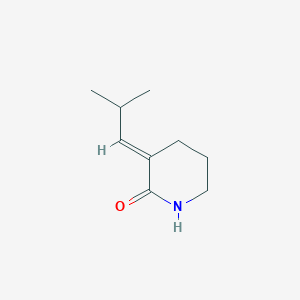

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
